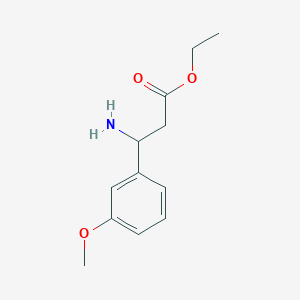

Ethyl 3-amino-3-(3-methoxyphenyl)propanoate

Beschreibung

Ethyl 3-amino-3-(3-methoxyphenyl)propanoate (CAS: 4306527) is a β-amino ester derivative characterized by a 3-methoxyphenyl substituent at the β-amino position. Its molecular formula is C₁₂H₁₇NO₃ (MW: 223.27 g/mol), with the SMILES notation CCOC(=O)CC(C1=CC(=CC=C1)OC)N . The compound is synthesized via the Rodionov reaction, starting from substituted aldehydes followed by esterification, a method shared with structurally related analogs like ethyl 3-amino-3-(3-pyridyl)propanoate . The 3-methoxy group on the phenyl ring confers unique electronic and steric properties, influencing its solubility, reactivity, and biological interactions. This compound is a key intermediate in drug discovery, particularly for αvβ6 integrin antagonists targeting pulmonary fibrosis .

Eigenschaften

IUPAC Name |

ethyl 3-amino-3-(3-methoxyphenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-3-16-12(14)8-11(13)9-5-4-6-10(7-9)15-2/h4-7,11H,3,8,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PORIRKMXFGLHFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1=CC(=CC=C1)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Ethyl-3-Amino-3-(3-Methoxyphenyl)propanoat beinhaltet typischerweise die Veresterung von 3-Amino-3-(3-Methoxyphenyl)propansäure mit Ethanol in Gegenwart eines starken Säurekatalysators wie Schwefelsäure. Die Reaktion wird unter Rückflussbedingungen durchgeführt, um eine vollständige Umwandlung der Säure in den Ester zu gewährleisten .

Industrielle Produktionsverfahren

In einem industriellen Umfeld kann die Produktion von Ethyl-3-Amino-3-(3-Methoxyphenyl)propanoat kontinuierliche Verfahren umfassen, um Effizienz und Ausbeute zu verbessern. Die Verwendung automatisierter Reaktoren und die präzise Kontrolle von Reaktionsparametern wie Temperatur, Druck und Katalysatorkonzentration sind für die großtechnische Produktion von entscheidender Bedeutung .

Analyse Chemischer Reaktionen

Reaktionstypen

Ethyl-3-Amino-3-(3-Methoxyphenyl)propanoat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Aminogruppe kann oxidiert werden, um Nitroverbindungen zu bilden.

Reduktion: Die Estergruppe kann reduziert werden, um den entsprechenden Alkohol zu bilden.

Substitution: Die Methoxygruppe kann durch andere funktionelle Gruppen durch nucleophile Substitutionsreaktionen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden typischerweise verwendet.

Substitution: Nucleophile wie Halogenide (z. B. NaCl, NaBr) und Amine (z. B. NH3) werden häufig eingesetzt.

Hauptprodukte, die gebildet werden

Oxidation: Nitroverbindungen der ursprünglichen Verbindung.

Reduktion: Alkohol-Derivate.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Ethyl 3-amino-3-(3-methoxyphenyl)propanoate has been investigated for its potential therapeutic properties:

- Anti-inflammatory Activity : Studies suggest that this compound may inhibit inflammatory pathways, making it a candidate for treating conditions like arthritis.

- Anticancer Properties : Research indicates that it may interact with specific molecular targets involved in cancer progression, potentially leading to the development of novel anticancer drugs .

Biological Studies

The compound has been studied for its interactions with biological molecules:

- Binding Affinity Studies : this compound exhibits significant binding affinity to various receptors, which is crucial for understanding its mechanism of action .

- Pharmacokinetics : Investigations into its absorption and metabolism have shown rapid distribution across tissues, indicating its potential efficacy as a therapeutic agent .

Case Study 1: Anti-inflammatory Effects

In a controlled study, this compound was administered to animal models with induced inflammation. Results demonstrated a marked reduction in inflammatory markers compared to control groups, suggesting its viability as an anti-inflammatory treatment.

Case Study 2: Anticancer Research

A recent study explored the compound's effect on cancer cell lines. The results indicated that it inhibited cell proliferation in a dose-dependent manner, highlighting its potential as a lead compound for anticancer drug development .

Wirkmechanismus

The mechanism of action of Ethyl 3-amino-3-(3-methoxyphenyl)propanoate involves its interaction with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways and exert therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- Substituent Effects: 3-Methoxy vs. Electron-Withdrawing Groups (e.g., NO₂, F): The 3-nitro derivative (MW 268.69) shows reduced stability due to nitro group reactivity, while the 3-fluoro analog balances lipophilicity and metabolic resistance . Steric Modifications: The 4-isopropoxy-3-methoxy derivative (MW 281.35) introduces steric hindrance, which may impact solubility and synthetic yields .

Spectral and Analytical Data

- IR/NMR Trends : The 3-methoxy group in the target compound shows characteristic C-O stretching at ~1250 cm⁻¹ in IR, distinct from the C-F vibration (~1100 cm⁻¹) in the 3-fluoro analog .

- HRMS Validation : All analogs, including the 3-methoxyphenyl compound, are confirmed via HRMS with <2 ppm mass accuracy .

Biologische Aktivität

Ethyl 3-amino-3-(3-methoxyphenyl)propanoate, also known as a derivative of propanoic acid, has garnered attention in various fields of biological and medicinal chemistry. This compound exhibits a range of biological activities that are essential for its application in pharmacology and biochemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

This compound has the molecular formula and features an amino group, a methoxyphenyl group, and an ester functional group. The presence of these functional groups is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Interactions : The amino group can form hydrogen bonds with the active sites of enzymes, facilitating enzyme-substrate interactions. This property makes it useful in studying enzyme kinetics and mechanisms.

- Receptor Binding : The methoxyphenyl group enhances hydrophobic interactions with various receptors, which can modulate receptor activity and influence downstream signaling pathways.

1. Antimicrobial Activity

Research has indicated that various derivatives of propanoic acid exhibit antimicrobial properties. This compound has been evaluated for its efficacy against specific bacterial strains. A study demonstrated that similar compounds showed significant inhibition against Gram-positive bacteria, suggesting potential applications in developing new antibiotics .

2. Anticancer Properties

The compound has been investigated for its anticancer effects. In vitro studies have shown that derivatives with similar structures can induce apoptosis in cancer cell lines such as HeLa cells. The mechanism appears to involve the modulation of histone deacetylase (HDAC) activity, leading to altered gene expression profiles conducive to cell death .

| Compound | IC50 (μM) | Target |

|---|---|---|

| This compound | 11.0 | HeLa cells |

| Doxorubicin | 2.29 | HeLa cells |

3. Neurological Effects

Recent research has explored the potential neuroprotective effects of similar compounds targeting metabotropic glutamate receptors (mGluRs). These receptors are implicated in various neurological disorders. Compounds that interact with mGluR subtypes have shown promise in preclinical models for conditions such as Alzheimer's disease and Parkinson's disease . this compound may share these properties due to structural similarities.

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Key findings include:

- Substitution Effects : Variations in the methoxy group position significantly influence binding affinity and biological activity. For instance, para-substituted derivatives often exhibit enhanced potency compared to ortho or meta substitutions .

- Functional Group Modifications : Altering the amino group can lead to changes in solubility and bioavailability, impacting overall efficacy .

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of propanoic acid derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth, supporting its potential as an antimicrobial agent .

Case Study 2: Cancer Cell Apoptosis

A series of experiments evaluated the anticancer activity of this compound on various cancer cell lines. The compound exhibited an IC50 value comparable to established chemotherapeutics, demonstrating its potential as a lead compound for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.